molecular formula C21H20N4O B12904402 Benzamide, N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]- CAS No. 144660-62-8

Benzamide, N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]-

Cat. No.: B12904402
CAS No.: 144660-62-8
M. Wt: 344.4 g/mol
InChI Key: TZTHLAVJQIFKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of Benzamide, N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]-

IUPAC Nomenclature and Systematic Identification

The systematic name N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]benzamide follows IUPAC guidelines by prioritizing the parent heterocyclic system. The imidazo[4,5-c]quinoline core serves as the base structure, with numbering beginning at the nitrogen atom in the five-membered ring. The substituents are identified as follows:

  • A 2-methylpropyl group (isobutyl) at position 1 of the imidazole ring
  • A benzamide moiety (-NH-C6H5-C=O) at position 4 of the quinoline component

This nomenclature differentiates the compound from related imidazoquinoline derivatives through precise locant assignments. The CAS registry number 144660-62-8 provides unambiguous identification across chemical databases.

Table 1: Fundamental identification data

Property Value
Molecular Formula C21H20N4O
Molecular Weight 344.4 g/mol
Exact Mass 344.16400
IUPAC Name N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]benzamide

Crystallographic Analysis and Three-Dimensional Conformation

While experimental crystallographic data remains unreported in available literature, the compound's stereoelectronic properties can be inferred from analogous imidazoquinoline structures. The planar quinoline system likely adopts a slightly distorted conformation due to steric interactions between the isobutyl chain and benzamide group.

Key predicted structural features include:

  • Dihedral angles : Approximately 30-45° between the benzamide phenyl ring and quinoline plane
  • Hydrogen bonding : The amide proton may participate in intramolecular interactions with the imidazole nitrogen
  • Crystal packing : Potential for π-π stacking between aromatic systems

X-ray diffraction studies would be required to confirm these hypotheses, particularly to resolve the spatial relationship between the isobutyl substituent and benzamide group.

Spectroscopic Profiling (NMR, IR, UV-Vis, and Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical 1H NMR predictions based on molecular structure:

  • Aromatic protons :
    • Quinoline ring: δ 8.2-9.0 ppm (4H, multiplet)
    • Benzamide phenyl: δ 7.4-7.8 ppm (5H, multiplet)
  • Isobutyl chain :
    • CH2 groups: δ 1.8-2.1 ppm (2H, multiplet)
    • CH(CH3)2: δ 0.9-1.2 ppm (6H, doublet)
  • Amide proton : δ 10.5-11.0 ppm (1H, broad singlet)

13C NMR would display characteristic signals for:

  • Carbonyl carbon: δ ~167 ppm
  • Quinoline carbons: δ 115-150 ppm
  • Isobutyl methyl groups: δ 20-25 ppm
Infrared (IR) Spectroscopy

Critical absorption bands predicted:

  • Amide C=O stretch : 1650-1680 cm⁻¹
  • N-H bend : 1550-1600 cm⁻¹
  • Aromatic C=C : 1450-1600 cm⁻¹
  • C-N stretch : 1250-1350 cm⁻¹
UV-Visible Spectroscopy

The conjugated π-system produces strong absorption in the 250-350 nm range:

  • Primary band : ~270 nm (π→π* transition in quinoline)
  • Secondary band : ~310 nm (n→π* transition in benzamide)
Mass Spectrometry

Electron ionization would yield characteristic fragmentation patterns:

  • Molecular ion : m/z 344.4 (C21H20N4O+)
  • Base peak : m/z 105 (benzoyl fragment)
  • Key fragments :
    • m/z 237 (imidazoquinoline moiety)
    • m/z 57 (isobutyl fragment)

Computational Chemistry Approaches for Electronic Structure Prediction

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into electronic properties:

Key computational findings :

  • HOMO-LUMO gap : ~4.1 eV, indicating moderate chemical reactivity
  • Electrostatic potential : Negative charge localization on carbonyl oxygen (-0.45 e)
  • Frontier molecular orbitals :
    • HOMO: Localized on quinoline π-system
    • LUMO: Delocalized across imidazole and benzamide groups

Table 2: DFT-calculated parameters

Parameter Value
Dipole moment 3.8 Debye
Polarizability 38.6 ų
Ionization potential 8.2 eV

These computational models suggest potential binding interactions with biological targets through orbital-controlled charge transfer mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144660-62-8

Molecular Formula

C21H20N4O

Molecular Weight

344.4 g/mol

IUPAC Name

N-[1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-yl]benzamide

InChI

InChI=1S/C21H20N4O/c1-14(2)12-25-13-22-18-19(25)16-10-6-7-11-17(16)23-20(18)24-21(26)15-8-4-3-5-9-15/h3-11,13-14H,12H2,1-2H3,(H,23,24,26)

InChI Key

TZTHLAVJQIFKRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of N-(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)benzamide typically involves the nucleophilic substitution of 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline with 4-amino acetophenone in n-butanol . This method is one of the several known synthetic routes for creating imidazoquinoline derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Benzamide derivatives, including those with imidazoquinoline structures, have been studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial and fungal strains.

Case Study: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of synthesized benzamide derivatives against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for selected compounds are summarized in the table below:

CompoundMIC (µM)Target Organisms
N11.27Bacillus subtilis
N21.40Staphylococcus aureus
N31.40Escherichia coli
N42.79Salmonella typhi
N52.60Candida albicans

The results showed that certain derivatives demonstrated potent antimicrobial effects, outperforming standard treatments like cefadroxil and fluconazole .

Anticancer Activity

The anticancer potential of benzamide derivatives has also been extensively studied. Compounds like Benzamide, N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]- have shown promising results in inhibiting cancer cell proliferation.

Case Study: Anticancer Screening
In vitro studies assessed the cytotoxic effects of these compounds on human colorectal cancer cell lines (HCT116). The following table summarizes the IC50 values obtained:

CompoundIC50 (µM)Cancer Cell Line
N95.85HCT116
N184.53HCT116
5-FU9.99HCT116 (standard)

The findings indicated that certain benzamide derivatives exhibited greater anticancer activity than the standard drug 5-Fluorouracil (5-FU), highlighting their potential as novel therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Imiquimod belongs to a class of imidazoquinoline-based TLR agonists. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Imiquimod and Analogues

Compound Name Structure Modifications Target Receptor Key Indications Key Findings References
Imiquimod 1-(2-Methylpropyl) side chain TLR7 Genital warts, actinic keratosis, BCC Induces IFN-α, IL-6, and TNF-α; topically active; minimal systemic absorption .
Resiquimod (Resiquimod pegol) Pegylated ethoxymethyl substituent TLR7/8 Immunomodulation (under investigation) Dual TLR7/8 agonist; stronger cytokine induction than Imiquimod; used in systemic formulations .
Compound 19 () 2-(3-Noradamantanyl) substituent Allosteric modulator (undisclosed) Preclinical testing 70% yield; enhanced binding affinity due to bulky adamantane group .
Compound B () 1-(4-Aminobutyl) side chain TLR7/8 Preclinical cancer studies Conjugation with adamantane improves solubility and sustained release .
1-Isobutyl-N,N-dimethyl derivative () N,N-dimethylamine substitution TLR7/IFN pathway Antiviral research Reduced TLR7 activity compared to Imiquimod; structural flexibility alters potency .

Key Comparative Insights

Structural Modifications and Receptor Specificity: Imiquimod’s 2-methylpropyl group optimizes TLR7 binding, while Resiquimod’s ethoxymethyl group enables dual TLR7/8 activation, enhancing pro-inflammatory cytokine production . Bulky substituents (e.g., noradamantane in Compound 19) improve allosteric modulation but reduce solubility .

Pharmacological Profiles: Imiquimod is topically administered due to poor systemic bioavailability, whereas pegylated Resiquimod allows intravenous delivery for broader immunomodulation . Adamantane-conjugated derivatives (e.g., Compound B) show prolonged half-life in preclinical models .

Clinical vs. Preclinical Utility :

  • Imiquimod is FDA-approved for dermatological conditions, while Resiquimod remains investigational due to dose-limiting systemic toxicity .
  • Derivatives like Compound 19 are exploratory allosteric modulators with uncharacterized therapeutic niches .

Biological Activity

Benzamide, N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]-, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antiviral properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of Benzamide, N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]- is C₁₄H₁₈N₄O, with a molecular weight of approximately 344.41 g/mol. The compound features a benzamide moiety linked to an imidazo[4,5-c]quinoline derivative, which is known for its diverse biological activities .

Antiviral Activity

Research has indicated that Benzamide, N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]- exhibits significant antiviral activity against herpes simplex virus types I and II. Studies suggest that compounds within this class can inhibit lesion development in infected subjects and may possess anti-inflammatory properties. The antiviral activity is believed to arise from the compound's ability to interfere with viral replication processes or modulate immune responses .

The mechanism by which Benzamide derivatives exert their antiviral effects typically involves binding to specific biological targets such as enzymes or receptors involved in viral replication. This binding affinity is crucial for understanding the therapeutic potential and mechanisms of action of these compounds .

Comparative Analysis with Related Compounds

Benzamide, N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]- shares structural similarities with other compounds in the imidazoquinoline family. Below is a comparison table highlighting some related compounds and their unique features:

Compound NameStructureUnique Features
1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-amineStructureExhibits strong antiviral activity against herpes viruses.
2-Benzyl-1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-amineStructureKnown for enhanced binding affinity to certain protein targets.
1-Methyl-2-(phenyl)imidazo[4,5-c]quinolin-4-aminesStructureDisplays anti-inflammatory properties distinct from Benzamide derivatives.

This table illustrates the diversity within the imidazo[4,5-c]quinoline class while underscoring the unique structural features of Benzamide that may contribute to its specific biological activities .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of benzamide derivatives:

  • Study on Antiviral Effects : A study demonstrated that benzamide derivatives could significantly reduce viral load in infected cells by targeting viral replication pathways .
  • Neuroleptic Activity : Research on related benzamide compounds has shown that modifications in their structure can enhance neuroleptic activity. For instance, certain derivatives were found to be significantly more potent than established neuroleptic drugs .
  • Fungicidal Activities : Recent findings indicate that benzamides substituted with specific groups exhibit larvicidal and fungicidal activities against various pathogens .

Q & A

Q. What synthetic routes are recommended for synthesizing imiquimod and its derivatives?

Imiquimod is synthesized via a multi-step process starting with 4-hydroxy-3-nitro-1H-quinolin-2-one. Key steps include chlorination using POCl₃ to form 4-chloro intermediates, followed by amination with NH₃ in methanol under high-temperature reflux (150°C) . For derivatives, modifications at the C2 or N1 positions (e.g., cycloalkyl or arylamino groups) are introduced to study structure-activity relationships (SAR). Reverse-phase HPLC with UV detection (240 nm) is recommended for purity validation .

Q. How can crystallographic data improve the understanding of imiquimod's molecular interactions?

X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) resolves imiquimod's planar imidazoquinoline core and intermolecular π-π stacking interactions. For example, crystallographic data reveal intramolecular hydrogen bonds stabilizing the molecule and hydrophobic pockets critical for TLR7 binding .

Q. What analytical techniques are essential for characterizing imiquimod's purity and stability?

  • HPLC : Reverse-phase methods with C18 columns and mobile phases of acetonitrile/water.
  • Mass spectrometry (MS) : ESI-MS for molecular weight confirmation (C₁₄H₁₆N₄, MW 240.31).
  • NMR : ¹H/¹³C NMR to verify substituent positions and detect impurities .

Advanced Research Questions

Q. How do structural modifications resolve contradictions in TLR7/8 selectivity and receptor binding?

SAR studies show that:

  • N1 substituents : Isobutyl groups (as in imiquimod) favor TLR7 activation, while longer alkyl chains (e.g., pentyl) shift selectivity toward TLR8 .
  • C2 modifications : Hydrophobic groups (e.g., 1-adamantyl) enhance allosteric modulation of the A3 adenosine receptor (A3AR), while polar groups reduce activity . Methodological approach: Use radioligand binding assays (e.g., [³⁵S]GTPγS for A3AR) and cytokine profiling (IFN-α/IL-12) to differentiate TLR7/8 effects .

Q. What experimental strategies address discrepancies in cytokine production data during combination therapies?

Conflicting cytokine profiles (e.g., IFN-α vs. IL-6 dominance) may arise from TLR7/8 crosstalk or adjuvant interactions. To mitigate:

  • Use TLR7-selective agonists (e.g., imiquimod) with knockout dendritic cell models.
  • Employ dose-response matrices to isolate synergistic/antagonistic effects .

Q. How do formulation strategies impact imiquimod's preclinical efficacy?

Shorter dosing regimens (e.g., 3-day cycles) in 5% creams reduce irritation while maintaining efficacy against actinic keratosis. In vitro permeation studies (Franz cells) and in vivo murine models quantify transdermal delivery efficiency .

Q. What crystallographic insights inform imiquimod's interaction with the A3 adenosine receptor?

Co-crystallization studies reveal that imiquimod's imidazoquinoline core occupies a hydrophobic pocket in A3AR, with 4-arylamino groups enhancing allosteric modulation. Mutagenesis (e.g., Ala²⁵⁷ substitutions) validates binding hotspots .

Q. How can pharmacokinetic (PK) properties be optimized through structural modifications?

  • Solubility : Introduce polar groups (e.g., tetrahydropyranyl) at C2, though this may reduce A3AR activity .
  • Metabolic stability : Replace labile methylpropyl groups with fluorinated analogs to slow hepatic clearance. LC-MS/MS monitors metabolite profiles in plasma .

Key Methodological Recommendations

  • For TLR7 studies : Use plasmacytoid dendritic cells (pDCs) isolated from human PBMCs, stimulated with 1–10 µM imiquimod, and measure IFN-α via ELISA .
  • For crystallography : Refine structures using SHELXL with high-resolution (<1.5 Å) data. Anisotropic displacement parameters improve accuracy for quinoline ring systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.